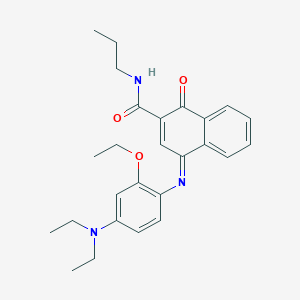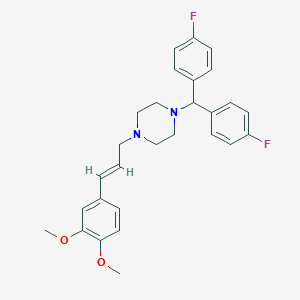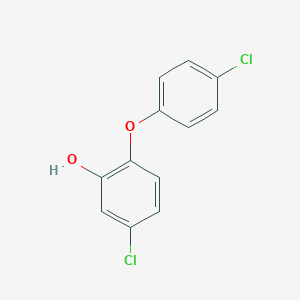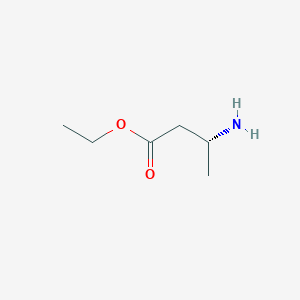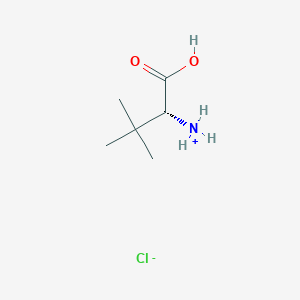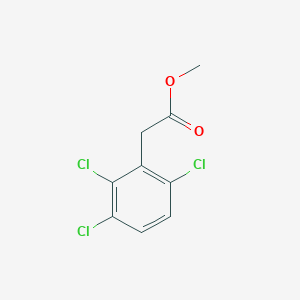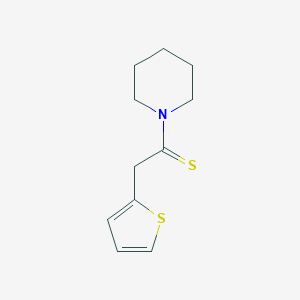![molecular formula C12H19NO2 B056816 4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol CAS No. 114020-48-3](/img/structure/B56816.png)
4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Isopropylamino-propyl)-pyrocatechol is an organic compound that belongs to the class of catecholamines Catecholamines are naturally occurring compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropylamino-propyl)-pyrocatechol typically involves the reaction of pyrocatechol with isopropylamine under specific conditions. One common method is the reductive amination of pyrocatechol using isopropylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(2-Isopropylamino-propyl)-pyrocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce different amines or alcohols.
科学的研究の応用
4-(2-Isopropylamino-propyl)-pyrocatechol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain neurological disorders.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-Isopropylamino-propyl)-pyrocatechol involves its interaction with specific molecular targets in the body. It is believed to act on adrenergic receptors, which are involved in the body’s response to stress. The compound may also influence the release and reuptake of neurotransmitters, thereby affecting various physiological processes.
類似化合物との比較
Similar Compounds
Dopamine: A naturally occurring catecholamine that plays a key role in the brain’s reward system.
Norepinephrine: Another catecholamine involved in the body’s fight-or-flight response.
Uniqueness
4-(2-Isopropylamino-propyl)-pyrocatechol is unique due to its specific structure, which allows it to interact with adrenergic receptors in a distinct manner. This makes it a valuable compound for research into the mechanisms of neurotransmitter activity and potential therapeutic applications.
特性
CAS番号 |
114020-48-3 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
4-[2-(propan-2-ylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-8(2)13-9(3)6-10-4-5-11(14)12(15)7-10/h4-5,7-9,13-15H,6H2,1-3H3 |
InChIキー |
XHZUCIJXFFYRHC-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)CC1=CC(=C(C=C1)O)O |
正規SMILES |
CC(C)NC(C)CC1=CC(=C(C=C1)O)O |
同義語 |
1,2-Benzenediol, 4-[2-[(1-methylethyl)amino]propyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



